molecular formula C25H27N3O4S B4993159 2-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4993159
M. Wt: 465.6 g/mol
InChI Key: VXYUJQABEFUDES-UHFFFAOYSA-N
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Description

2-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that features a naphthalene sulfonyl group attached to a piperazine ring, which is further connected to a tetrahydroisoindole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of naphthalene-2-sulfonyl chloride with piperazine to form 4-(naphthalen-2-ylsulfonyl)piperazine.

    Alkylation: The intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

    Cyclization: The final step involves the cyclization of the alkylated intermediate with a suitable dione precursor under acidic or basic conditions to form the tetrahydroisoindole structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the sulfonyl group using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

2-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in neurotransmitter release and receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-(5-methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine
  • 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol

Uniqueness

2-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific structural features, such as the naphthalene sulfonyl group and the tetrahydroisoindole core. These features contribute to its distinct binding properties and biological activities, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c29-24-22-19-5-6-20(15-19)23(22)25(30)28(24)14-11-26-9-12-27(13-10-26)33(31,32)21-8-7-17-3-1-2-4-18(17)16-21/h1-8,16,19-20,22-23H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYUJQABEFUDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3C4CC(C3C2=O)C=C4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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